molecular formula C10H14F3N3O2S B7055702 4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide

4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide

Cat. No.: B7055702
M. Wt: 297.30 g/mol
InChI Key: GPWNDXPMYAKRNM-UHFFFAOYSA-N
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Description

4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-hydroxy-3-pentanone with thiosemicarbazide to form the intermediate thiadiazole ring. This intermediate is then further reacted with ethyl chloroformate to introduce the ethyl group at the 4-position of the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives .

Properties

IUPAC Name

4-ethyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2S/c1-3-5-7(19-16-15-5)9(18)14-6(4-2)8(17)10(11,12)13/h6,8,17H,3-4H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWNDXPMYAKRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC(CC)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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